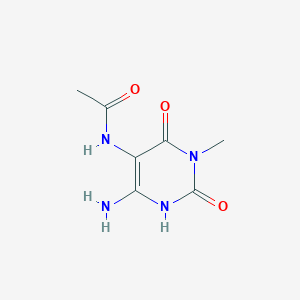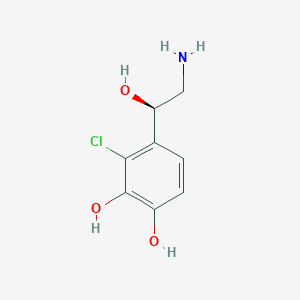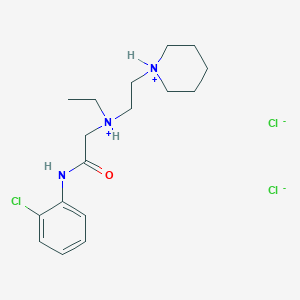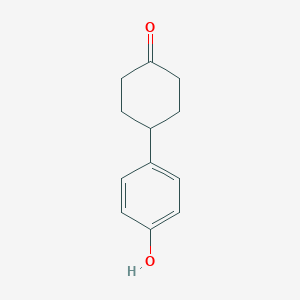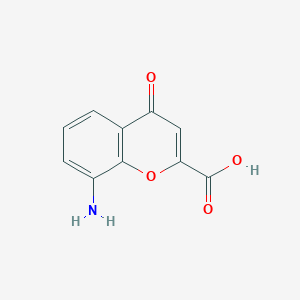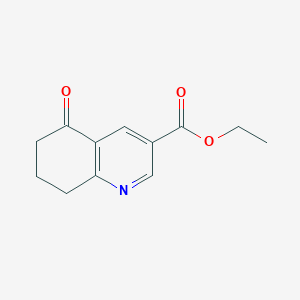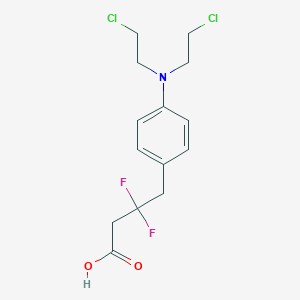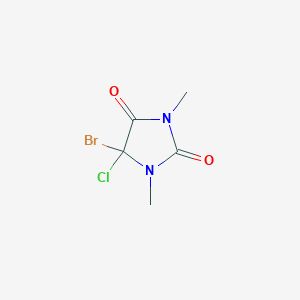
Barbituric acid, 5-butyl-5-(2-piperidinoethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Barbituric acid, 5-butyl-5-(2-piperidinoethyl)-, also known as pentobarbital, is a barbiturate drug that is commonly used as a sedative, hypnotic, and anesthetic. It is a white crystalline powder that is soluble in water and alcohol. Pentobarbital was first synthesized in 1928 by Ernst Preiswerk and Ernest Fourneau. Synthesis Method: Pentobarbital is synthesized by reacting barbituric acid with diethylamine and butyl bromide. The reaction yields pentobarbital as a product. Scientific Research Application: Pentobarbital is widely used in scientific research as a model drug for studying the central nervous system and its effects on behavior. It is commonly used in animal studies to induce sedation and anesthesia. Pentobarbital is also used in electrophysiological studies to record neuronal activity in the brain. Mechanism of Action: Pentobarbital acts on the gamma-aminobutyric acid (GABA) receptors in the brain, which are responsible for inhibiting neuronal activity. It enhances the effects of GABA, leading to increased inhibition of neuronal activity and resulting in sedation and anesthesia. Biochemical and Physiological Effects: Pentobarbital has several biochemical and physiological effects on the body. It decreases the metabolic rate, reduces body temperature, and slows down the heart rate and respiration. It also increases the threshold for convulsions and reduces the sensitivity to pain. Advantages and Limitations for Lab Experiments: One of the advantages of using pentobarbital in lab experiments is its quick onset and short duration of action. This makes it ideal for short-term experiments that require sedation or anesthesia. However, one of the limitations of using pentobarbital is its potential for respiratory depression and cardiac arrest, which can be fatal. Future Directions: There are several future directions for the use of pentobarbital in scientific research. One area of interest is its potential for use in treating neurological disorders such as epilepsy and anxiety disorders. Another area of interest is its role in modulating the immune system and its potential for use in treating autoimmune diseases. Additionally, there is ongoing research on the development of new barbiturate drugs with improved efficacy and safety profiles. In conclusion, pentobarbital is a widely used barbiturate drug in scientific research. Its mechanism of action, biochemical and physiological effects, advantages, and limitations make it an ideal drug for short-term experiments that require sedation or anesthesia. Ongoing research on its potential therapeutic applications and the development of new barbiturate drugs will continue to expand our understanding of its role in science and medicine.
属性
CAS 编号 |
101087-11-0 |
|---|---|
分子式 |
C15H25N3O3 |
分子量 |
295.38 g/mol |
IUPAC 名称 |
5-butyl-5-(2-piperidin-1-ylethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H25N3O3/c1-2-3-7-15(8-11-18-9-5-4-6-10-18)12(19)16-14(21)17-13(15)20/h2-11H2,1H3,(H2,16,17,19,20,21) |
InChI 键 |
CEIAUYCMTWAQHU-UHFFFAOYSA-N |
SMILES |
CCCCC1(C(=O)NC(=O)NC1=O)CCN2CCCCC2 |
规范 SMILES |
CCCCC1(C(=O)NC(=O)NC1=O)CCN2CCCCC2 |
其他 CAS 编号 |
101087-11-0 |
同义词 |
5-butyl-5-[2-(1-piperidyl)ethyl]-1,3-diazinane-2,4,6-trione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide](/img/structure/B11767.png)
